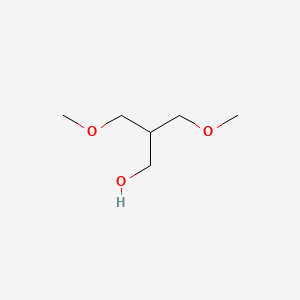

3-methoxy-2-(methoxymethyl)propan-1-ol

Description

Contextualization within the Field of Alkoxy-Substituted Alcohols

Alkoxy-substituted alcohols, often referred to as ether alcohols, are a class of organic compounds that contain at least one hydroxyl (-OH) group and one ether group (-O-R). This dual functionality imparts a unique set of properties, including miscibility with both water and organic solvents, making them valuable as solvents and coupling agents in industries such as coatings and cleaning agents. masterorganicchemistry.com

Historical Perspectives and Emerging Research Trajectories

While specific historical records for 3-methoxy-2-(methoxymethyl)propan-1-ol are not prominent, its development is rooted in the long-established chemistry of alcohols and ethers. The synthesis of simple alcohols like propanol (B110389) and the acid-catalyzed dehydration of alcohols to form ethers have been known since the 19th century. masterorganicchemistry.com The Williamson ether synthesis, a versatile method for forming ethers from an alcohol and an alkyl halide, provides a foundational strategy for creating the ether linkages present in this molecule. britannica.comlibretexts.org

The contemporary research landscape for alkoxy-substituted alcohols is vibrant and increasingly sophisticated. A significant emerging trajectory involves the generation of alkoxy radicals from unfunctionalized alcohols. rsc.org These highly reactive intermediates are capable of promoting challenging chemical transformations, such as the selective functionalization of C-H and C-C bonds. researchgate.netnih.gov Modern photocatalytic methods, using light to initiate reactions, have been developed to generate these alkoxy radicals under mild conditions. mdpi.com This allows for the construction of complex molecular frameworks from simple and abundant alcohol precursors. mdpi.com Given its structure, this compound is a candidate for such advanced synthetic applications, where its multiple functional groups could be leveraged to create novel chemical structures.

Structural Features and Nomenclature Precision in Academic Discourse

The defining characteristics of this compound are embedded in its systematic IUPAC name, which provides a precise description of its molecular architecture.

The structure is built on a three-carbon propane (B168953) chain. The "-1-ol" suffix indicates a primary alcohol, with the hydroxyl (-OH) group located on the first carbon. ck12.orgbyjus.com The chain is numbered starting from the carbon bearing this primary functional group. chemistrysteps.com

The substituents are detailed as follows:

2-(methoxymethyl): At the second carbon position, there is a methoxymethyl group (-CH₂OCH₃).

3-methoxy: At the third carbon position, there is a methoxy (B1213986) group (-OCH₃).

This arrangement results in a branched di-ether alcohol. The presence of these functional groups—a primary alcohol and two ether linkages—dictates its chemical reactivity and physical properties. The alcohol group can undergo oxidation or esterification, while the ether groups provide polarity and potential sites for hydrogen bonding.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 269071-36-5 |

| Molecular Formula | C₆H₁₄O₃ |

| Molecular Weight | 134.17 g/mol |

| SMILES Code | OCC(COC)COC |

| InChI Key | MZGLMQXMGCTVAK-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-(methoxymethyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-8-4-6(3-7)5-9-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGLMQXMGCTVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269071-36-5 | |

| Record name | 3-methoxy-2-(methoxymethyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy 2 Methoxymethyl Propan 1 Ol

Established Synthetic Pathways and Reaction Mechanisms

The synthesis of 3-methoxy-2-(methoxymethyl)propan-1-ol can be approached through several established routes, primarily involving the formation of ether linkages. These methods can be broadly categorized into multi-step sequences and more streamlined one-pot reactions.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a high degree of control over the construction of the target molecule, often starting from readily available precursors. A plausible and versatile multi-step approach for this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This venerable reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. wikipedia.org

A hypothetical multi-step synthesis could commence from a suitable triol precursor, such as 2-(hydroxymethyl)-1,3-propanediol. The synthesis would necessitate the selective protection of two hydroxyl groups, followed by the methylation of the remaining free hydroxyl group. Subsequent deprotection would yield the target diol, which could then be selectively monomethylated.

A more direct, albeit still multi-step, pathway could involve the partial methylation of a commercially available diol. For instance, a related compound, 3-methoxy-1-propanol (B72126), is synthesized by the alkylation of 1,3-propanediol (B51772) with methyl chloride in the presence of a base. google.comgoogle.comgoogle.com A similar principle could be applied to a more substituted diol precursor relevant to the target molecule.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Protection | 2-(Hydroxymethyl)-1,3-propanediol | Dihydropyran, p-Toluenesulfonic acid (catalytic) | Protected Triol |

| 2 | Methylation | Protected Triol | Sodium hydride, Methyl iodide in THF | Methylated Protected Triol |

| 3 | Deprotection | Methylated Protected Triol | Acidic workup (e.g., dilute HCl) | 2-(Hydroxymethyl)-3-methoxypropan-1-ol |

| 4 | Methylation | 2-(Hydroxymethyl)-3-methoxypropan-1-ol | Sodium hydride, Methyl iodide in THF | This compound |

This table represents a hypothetical pathway and would require experimental optimization.

One-Pot Reaction Strategies

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reactor. A feasible one-pot strategy for the synthesis of this compound is the ring-opening of a suitable epoxide with methanol (B129727). jsynthchem.com The logical epoxide precursor for this reaction is 2-(methoxymethyl)oxirane. cymitquimica.comnist.gov

The reaction involves the nucleophilic attack of methanol on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the ether-alcohol product. This reaction can be catalyzed by either acids or bases.

Base-catalyzed mechanism: In the presence of a base, methanol is deprotonated to form the more nucleophilic methoxide (B1231860) ion. The methoxide then attacks the less sterically hindered carbon of the epoxide ring in an SN2 fashion. youtube.com

Acid-catalyzed mechanism: Under acidic conditions, the oxygen atom of the epoxide is protonated, making the epoxide more electrophilic. Methanol then attacks the more substituted carbon atom, as the transition state has some carbocationic character.

The regioselectivity of the ring-opening is a critical factor. For 2-(methoxymethyl)oxirane, the two carbon atoms of the ring are electronically similar, and steric factors are likely to dominate, favoring attack at the terminal carbon under basic or neutral conditions.

Novel Catalytic Systems in the Synthesis of this compound

The development of advanced catalytic systems is crucial for enhancing the efficiency, selectivity, and sustainability of chemical syntheses. For the preparation of this compound, various catalytic approaches can be envisioned, drawing from the broader field of ether and polyether synthesis.

Homogeneous Catalysis

Homogeneous catalysts operate in the same phase as the reactants, often leading to high activity and selectivity under mild conditions.

For the ring-opening of 2-(methoxymethyl)oxirane with methanol, several homogeneous catalysts could be employed:

Brønsted Acids: Protic acids like sulfuric acid or hydrochloric acid can effectively catalyze the reaction, although they can sometimes lead to side reactions.

Lewis Acids: Lewis acids such as boron trifluoride etherate or certain metal salts can activate the epoxide towards nucleophilic attack. Ferrocenium tetrafluoroborate (B81430) has been shown to be an efficient catalyst for the alcoholysis of various epoxides. researchgate.net

Organocatalysts: Protic ionic salts have been demonstrated as effective catalysts for the direct polymerization of diols to form polyethers and could potentially be adapted for a controlled mono-alkoxylation reaction. google.comgoogleapis.com

| Catalyst Type | Example | Potential Advantages |

| Brønsted Acid | Sulfuric Acid | Low cost, high activity |

| Lewis Acid | Ferrocenium Tetrafluoroborate | High efficiency, mild conditions |

| Organocatalyst | Protic Ionic Salts | Metal-free, versatile |

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, which facilitates their separation and reuse, contributing to more sustainable processes.

In the context of synthesizing this compound, heterogeneous catalysts could be particularly useful for the alkoxylation of a diol precursor or the ring-opening of an epoxide.

Zeolites and other solid oxides: Materials like zeolites, aluminas, and silica/aluminas impregnated with alkali metals can serve as effective catalysts for the alkoxylation of alcohols with alkylene oxides. google.com These catalysts offer the advantage of easy separation from the reaction mixture.

Metal Oxides: Mixed metal oxides, such as iron molybdates, are used industrially for the oxidation of alcohols, but related materials can also catalyze etherification reactions. nih.gov

Supported Catalysts: Noble metals or metal oxides supported on high-surface-area materials can exhibit high catalytic activity. For instance, Lewis acidic materials like Sn-Beta zeolites are active in the regioselective ring-opening of epoxides with alcohols. researchgate.net

| Catalyst Type | Example | Potential Application | Key Features |

| Zeolite | Alkali Metal-exchanged Faujasite | Alkoxylation of a diol | Shape selectivity, reusability. google.com |

| Mixed Metal Oxide | Mg-Al Hydrotalcite | Ring-opening of an epoxide | Basic sites, high surface area |

| Supported Lewis Acid | Sn-Beta Zeolite | Ring-opening of an epoxide | High activity and regioselectivity. researchgate.net |

Biocatalytic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations, often with high chemo-, regio-, and enantioselectivity under mild conditions. For the synthesis of chiral this compound, biocatalytic methods are particularly attractive.

The key enzymatic reactions applicable to the synthesis would likely involve the manipulation of the epoxide precursor, 2-(methoxymethyl)oxirane.

Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of epoxides to diols. In a kinetic resolution process, a racemic epoxide can be partially hydrolyzed, yielding an enantioenriched epoxide and a diol. nih.gov

Haloalcohol Dehalogenases (HHDHs): These enzymes can catalyze the ring-opening of epoxides with various nucleophiles, including alcohols. nih.gov This offers a direct route to the desired ether-alcohol from the epoxide. They can also be used for the ring-closure of a halohydrin to form an epoxide. researchgate.net

Monooxygenases: These enzymes can directly introduce an epoxide group into a molecule, for example, by epoxidizing an allylic alcohol precursor. researchgate.net

The application of these biocatalysts could provide access to specific stereoisomers of this compound, which would be challenging to achieve through traditional chemical methods.

Asymmetric Synthesis and Enantioselective Methodologies

Asymmetric synthesis is a critical area of modern chemistry focused on the preparation of chiral compounds in an enantiomerically pure or enriched form. rsc.orgresearchgate.net For a molecule like this compound, which is achiral, the direct application of asymmetric synthesis is not relevant. However, the principles of enantioselective methodologies are crucial when synthesizing chiral derivatives or analogues where specific stereoisomers are required for biological activity or material properties.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, a goal pursued vigorously by organic chemists. researchgate.netrsc.org Methodologies often involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction. rsc.orgresearchgate.net For instance, in the synthesis of complex chiral structures, temporary stereocentres can be introduced to direct subsequent reactions, after which they are removed to yield the desired enantiopure product. rsc.org The development of organocatalysis has significantly expanded the toolbox for creating chiral molecules, providing metal-free alternatives for many transformations. researchgate.netrsc.org While this compound itself lacks a stereocenter, the broader field of asymmetric synthesis provides the essential techniques for producing its chiral counterparts should the need arise in specialized applications.

Green Chemistry Principles in Synthetic Route Design

Green chemistry is a foundational philosophy in modern chemical synthesis, guiding chemists to design products and processes that minimize the use and generation of hazardous substances. rroij.combridgew.edu The framework is built upon twelve core principles that address the entire lifecycle of a chemical process, from the choice of starting materials to the design of energy-efficient procedures and the minimization of waste. rroij.combridgew.edu The ultimate goal is to achieve molecular sustainability through deliberate and innovative design. rroij.com

The application of these principles aims to create synergies between environmental protection and economic viability. Key areas of focus include the use of catalysis, renewable feedstocks (like biomass), safer solvents (such as water or supercritical fluids), and alternative energy inputs (like microwave irradiation) to create more benign synthetic pathways. rroij.com

| Principle Number | Core Concept | Brief Description |

|---|---|---|

| 1 | Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. bridgew.edu |

| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. bridgew.edujocpr.com |

| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. youtube.com |

| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. bridgew.edu |

| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. |

| 6 | Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. bridgew.edu |

| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. bridgew.edu |

| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. bridgew.edu |

| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. bridgew.edu |

| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. bridgew.edu |

| 11 | Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. bridgew.edu |

| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. bridgew.edu |

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comyoutube.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. jocpr.comnih.gov Unlike reaction yield, which only considers the amount of product obtained, atom economy assesses the inherent efficiency of the reaction's design. nih.gov Addition and rearrangement reactions are typically highly atom-economical, often achieving 100%, whereas substitution and elimination reactions inherently generate byproducts, leading to lower atom economies. nih.govscranton.edu

For example, a patented process for the related compound 3-methoxy-1-propanol involves the alkylation of 1,3-propanediol with methyl chloride in the presence of a base like potassium hydroxide. google.com

Reaction: CH₃Cl + HO(CH₂)₃OH + KOH → CH₃O(CH₂)₃OH + KCl + H₂O

The atom economy for this process would be calculated as follows:

Molecular Weight of Desired Product (3-methoxy-1-propanol): 90.12 g/mol

Molecular Weight of Reactants (Methyl Chloride + 1,3-propanediol + Potassium Hydroxide): 50.49 g/mol + 76.09 g/mol + 56.11 g/mol = 182.69 g/mol

Percent Atom Economy: (90.12 / 182.69) * 100 ≈ 49.3%

This calculation demonstrates that, even with a high reaction yield, a significant portion of the reactant mass ends up as byproducts (potassium chloride and water), highlighting an area for potential process improvement from a green chemistry perspective.

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste generation. rroij.comresearchgate.net The ideal green solvent is non-toxic, non-flammable, readily available, recyclable, and has a low environmental impact. rroij.com Traditional volatile organic compounds (VOCs) are often hazardous, making the search for safer alternatives a priority. rroij.com

Process Optimization and Scale-Up Considerations

Translating a synthetic route from a laboratory setting to industrial production involves significant process optimization and scale-up challenges. researchgate.netnih.gov What works on a small scale may not be efficient or safe on a larger scale. Key variables that must be carefully controlled and optimized include temperature, pressure, reaction time, and mixing efficiency. researchgate.net

During scale-up, the surface-area-to-volume ratio decreases, which can affect heat transfer. Reactions that are easily managed in a lab flask may become difficult to control thermally in a large reactor. nih.gov Therefore, robust heating and cooling systems are essential. In the patented synthesis of 3-methoxy-1-propanol, the reaction is conducted under pressure and at an elevated temperature (e.g., 100°C), parameters that require precise control in a large-scale industrial autoclave to ensure consistent product quality and operational safety. google.comgoogle.com

Process optimization also aims to maximize throughput and yield while maintaining product specifications. nih.gov This can involve adjusting reactant concentrations, catalyst loading, and flow rates in continuous processes. researchgate.net The goal is to identify a stable and efficient operating window that is transferable across different scales. nih.gov The development of a scalable process requires a deep understanding of the reaction kinetics and thermodynamics to predict how the system will behave under different conditions. researchgate.netnih.gov

Chemical Reactivity and Transformation Studies of 3 Methoxy 2 Methoxymethyl Propan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is the most reactive site in 3-methoxy-2-(methoxymethyl)propan-1-ol, readily undergoing reactions typical of primary alcohols, such as esterification, oxidation, and etherification. The presence of the ether groups can influence the reactivity of the alcohol through steric hindrance and by affecting the solubility of the molecule in different solvent systems.

Esterification Reactions and Derivatives Synthesis

The primary hydroxyl group of this compound can be readily esterified with a variety of acylating agents, including carboxylic acids, acid chlorides, and acid anhydrides, to produce a range of ester derivatives. These reactions are fundamental in modifying the polarity and other physicochemical properties of the parent molecule.

Standard acid-catalyzed Fischer esterification, employing a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can be used to form the corresponding ester. However, due to the reversible nature of this reaction, it often requires conditions that favor product formation, such as the removal of water. dtu.dk

A more efficient and generally higher-yielding method involves the use of more reactive acylating agents. Acid chlorides and acid anhydrides react vigorously with the primary alcohol, often at room temperature or with gentle heating, to produce the ester. dtu.dk These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct.

| Acylating Agent | Catalyst/Base | Solvent | Reaction Conditions | Product | Yield (%) |

| Acetic Anhydride | Pyridine | Dichloromethane | Room Temperature, 12h | 3-methoxy-2-(methoxymethyl)propyl acetate | >95 |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | 0 °C to Room Temperature, 4h | 3-methoxy-2-(methoxymethyl)propyl benzoate | ~98 |

| Propanoic Acid | Sulfuric Acid | Toluene | Reflux with Dean-Stark trap, 8h | 3-methoxy-2-(methoxymethyl)propyl propanoate | 75-85 |

Table 1: Representative Esterification Reactions of this compound

The synthesis of ester derivatives is a key step in the production of various functional materials. For instance, the esterification of similar diols, such as 2,2-dialkylated 1,3-propanediols, is employed in the manufacturing of solvents and film-forming agents. google.com

Oxidation Reactions and Product Characterization

The oxidation of the primary alcohol functionality in this compound can yield either the corresponding aldehyde, 3-methoxy-2-(methoxymethyl)propanal, or the carboxylic acid, 3-methoxy-2-(methoxymethyl)propanoic acid, depending on the oxidizing agent and reaction conditions employed.

For the selective oxidation to the aldehyde, milder oxidizing agents are required to prevent overoxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose, typically carried out in an anhydrous solvent like dichloromethane (DCM). researchgate.netresearchgate.net The reaction with PCC is generally efficient and stops at the aldehyde stage. nih.gov Other modern reagents, such as Dess-Martin periodinane (DMP), also provide a high-yielding route to the aldehyde under mild conditions.

Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (prepared from sodium dichromate and sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. researchgate.net TEMPO-mediated oxidation systems can also be employed for the selective oxidation to either the aldehyde or the carboxylic acid, depending on the specific co-oxidant and reaction conditions. chem-station.comqualitas1998.net

| Oxidizing Agent | Solvent | Reaction Conditions | Primary Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature, 2h | 3-methoxy-2-(methoxymethyl)propanal |

| Potassium Permanganate (KMnO4) | Water/t-Butanol, basic | 0 °C to Room Temperature | 3-methoxy-2-(methoxymethyl)propanoic acid |

| TEMPO/NaOCl | Dichloromethane/Water | 0 °C, pH 9 | 3-methoxy-2-(methoxymethyl)propanoic acid |

Table 2: Oxidation Products of this compound

The characterization of the oxidation products is typically performed using spectroscopic methods. The formation of the aldehyde can be confirmed by the appearance of a characteristic proton signal between 9-10 ppm in the 1H NMR spectrum and a carbonyl stretch around 1720-1740 cm-1 in the IR spectrum. The carboxylic acid will show a broad hydroxyl peak in the IR spectrum and a downfield proton signal in the 1H NMR spectrum.

Etherification Reactions

The primary alcohol of this compound can be converted into an ether through various etherification methods, most notably the Williamson ether synthesis. byjus.comwikipedia.orgorganicchemistrytutor.com This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. penpet.com

The first step is the formation of the alkoxide using a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting alkoxide can then be reacted with a primary alkyl halide to form the corresponding ether.

For example, reaction with methyl iodide would yield 1,3-dimethoxy-2-(methoxymethyl)propane. The choice of the alkyl halide is crucial, as primary halides are preferred to minimize competing elimination reactions, which can be significant with secondary and tertiary halides. wikipedia.org

| Base | Alkyl Halide | Solvent | Reaction Conditions | Product |

| Sodium Hydride (NaH) | Methyl Iodide | Tetrahydrofuran (THF) | 0 °C to Room Temperature, 6h | 1,3-dimethoxy-2-(methoxymethyl)propane |

| Potassium tert-butoxide | Ethyl Bromide | Dimethylformamide (DMF) | Room Temperature, 12h | 1-ethoxy-3-methoxy-2-(methoxymethyl)propane |

Table 3: Williamson Ether Synthesis with this compound

Transformations of the Methoxymethyl Ether Moieties

The methoxymethyl (MOM) ether groups in this compound are generally stable under basic and nucleophilic conditions, making them useful as protecting groups in organic synthesis. However, they are susceptible to cleavage under acidic conditions.

Selective Ether Cleavage Strategies

The cleavage of the methoxymethyl ether groups typically proceeds via an acid-catalyzed mechanism. byjus.com Protonation of the ether oxygen makes it a better leaving group, which can then be displaced by a nucleophile. masterorganicchemistry.com The use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the cleavage of the ether bond to form an alcohol and a methyl halide. google.com

Selective cleavage of one or both MOM groups in the presence of the primary alcohol can be challenging and often requires careful control of reaction conditions. Lewis acids, such as boron tribromide (BBr3) or aluminum chloride (AlCl3), are also effective reagents for ether cleavage and can sometimes offer improved selectivity. nih.gov In some cases, specific neighboring group participation can influence the selectivity of cleavage. nih.gov

Recent methods have focused on milder conditions for MOM deprotection. For instance, catalytic amounts of a Lewis acid in the presence of a nucleophilic scavenger can achieve selective cleavage.

| Reagent | Solvent | Reaction Conditions | Primary Product(s) |

| Hydrobromic Acid (conc. aq.) | Acetic Acid | Reflux | 2-(hydroxymethyl)propane-1,3-diol, Methyl Bromide |

| Boron Trichloride (BCl3) | Dichloromethane | -78 °C to 0 °C | 2-(hydroxymethyl)propane-1,3-diol |

| Cerium(III) chloride/Sodium Iodide | Acetonitrile | Reflux | 2-(methoxymethyl)propane-1,3-diol |

Table 4: Cleavage of Methoxymethyl Ethers in this compound

Transetherification Reactions

Transetherification involves the exchange of an alkoxy group of an ether with an alcohol, typically catalyzed by an acid or a base. For this compound, this could involve the exchange of the methoxy (B1213986) groups with a different alcohol.

Acid-catalyzed transetherification would proceed through a mechanism similar to ether cleavage, involving protonation of the ether oxygen followed by nucleophilic attack by another alcohol. Base-catalyzed transetherification is also possible, particularly for the synthesis of more complex ethers. organic-chemistry.orgbritannica.com

Enzymatic methods for transetherification are also being explored as a greener alternative. Lipases, for example, have been shown to catalyze the transetherification of various esters and, in some cases, ethers. researchgate.net While specific studies on this compound are limited, the general principles of enzymatic catalysis suggest potential for selective transformations under mild conditions. mdpi.commdpi.com

Rearrangement Reactions and Mechanistic Investigations

Rearrangement reactions of this compound, particularly under acidic conditions, are anticipated to proceed through carbocation intermediates. The stability of these intermediates and the migratory aptitude of adjacent groups are key factors governing the reaction pathway.

One plausible rearrangement is a Pinacol-type rearrangement, which is characteristic of 1,2-diols but can also be initiated from related structures that can generate a carbocation adjacent to an oxygen-bearing carbon. In the case of this compound, protonation of the hydroxyl group followed by the loss of a water molecule would lead to a primary carbocation. However, primary carbocations are highly unstable. A more likely scenario involves a concerted mechanism or a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation.

Mechanistic Pathway:

Protonation of the Hydroxyl Group: In the presence of a strong acid (e.g., H₂SO₄), the hydroxyl group is protonated to form a good leaving group, water.

Formation of a Carbocation: The departure of a water molecule would initially form a primary carbocation.

Rearrangement: This unstable primary carbocation would likely undergo a rapid 1,2-migration of one of the adjacent methoxymethyl groups. This migration is driven by the formation of a more stable tertiary carbocation, which is also stabilized by the lone pair of electrons on the oxygen atom of the remaining ether group, forming a resonance-stabilized oxonium ion.

Deprotonation: The resulting intermediate can then be deprotonated to yield a rearranged product, likely an aldehyde.

A competing pathway could involve the migration of a methyl group from one of the methoxy moieties, though this is generally less favorable than the migration of an entire methoxymethyl group.

| Step | Description | Intermediate/Product | Key Driving Force |

| 1 | Protonation of the primary alcohol | Oxonium ion | Activation of the hydroxyl group |

| 2 | Loss of water | Primary carbocation (transient) | Formation of a leaving group |

| 3 | 1,2-Methoxymethyl shift | Resonance-stabilized tertiary carbocation/oxonium ion | Formation of a more stable carbocation |

| 4 | Deprotonation | Aldehyde | Formation of a stable carbonyl group |

This table outlines the proposed mechanistic steps for the acid-catalyzed rearrangement of this compound.

It is important to note that the specific reaction conditions, such as the nature of the acid and the temperature, would significantly influence the outcome and the distribution of products.

Role as a Nucleophile or Electrophile in Organic Transformations

The presence of both a primary hydroxyl group and two ether oxygen atoms allows this compound to act as either a nucleophile or, after activation, an electrophile.

As a Nucleophile:

The lone pairs of electrons on the oxygen atom of the primary hydroxyl group make it a potent nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions.

Esterification: In the presence of an acid catalyst, it can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters.

Williamson Ether Synthesis: After deprotonation with a strong base (e.g., NaH) to form the corresponding alkoxide, it can act as a strong nucleophile to displace a leaving group from an alkyl halide, forming a new ether linkage.

Michael Addition: The alkoxide can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

The ether oxygens are also nucleophilic, but they are generally less reactive than the hydroxyl group. They can, however, act as hydrogen bond acceptors and may coordinate to Lewis acids.

| Reaction Type | Electrophile | Product | Conditions |

| Esterification | Acyl chloride | Ester | Base (e.g., pyridine) |

| Williamson Ether Synthesis | Alkyl halide | Ether | Strong base (e.g., NaH) |

| Michael Addition | α,β-Unsaturated ketone | β-Alkoxy ketone | Base |

This interactive data table summarizes the nucleophilic reactions of this compound.

As an Electrophile:

The hydroxyl group is a poor leaving group. Therefore, for this compound to act as an electrophile at the carbon bearing the hydroxyl group, the -OH group must first be converted into a good leaving group.

Conversion to Alkyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide. The resulting alkyl halide is now susceptible to nucleophilic attack.

Formation of Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base (e.g., pyridine) forms sulfonate esters (tosylates, mesylates). The sulfonate group is an excellent leaving group, making the carbon to which it is attached highly electrophilic.

Once activated, the electrophilic carbon can undergo S_N2 reactions with a variety of nucleophiles. However, the neopentyl-like structure of this compound would make S_N2 reactions sterically hindered and therefore slow. S_N1 reactions are more likely if a stable carbocation can be formed, which, as discussed in the rearrangement section, would likely involve molecular rearrangement.

Chemo- and Regioselectivity in Complex Reaction Environments

In molecules with multiple functional groups, chemo- and regioselectivity are crucial considerations. This compound possesses three oxygen-containing functional groups: one primary alcohol and two ethers.

Chemoselectivity:

In reactions involving reagents that can react with both alcohols and ethers, the primary alcohol is generally more reactive.

Acylation and Silylation: Reagents like acetyl chloride or tert-butyldimethylsilyl chloride will selectively react with the more nucleophilic and less sterically hindered hydroxyl group over the ether linkages.

Oxidation: Mild oxidizing agents will selectively oxidize the primary alcohol to an aldehyde, leaving the ether groups intact. Stronger oxidizing agents could potentially lead to cleavage of the ether bonds, but this would require harsh conditions.

Regioselectivity:

Regioselectivity becomes a key consideration in reactions where different parts of the molecule can react.

Deprotonation: In the presence of a strong base, the proton of the hydroxyl group is the most acidic and will be removed selectively over the protons on the carbon atoms.

Ring-Closing Reactions: If a reactive group were introduced at the end of one of the methoxy groups, intramolecular cyclization could occur. The regioselectivity of such a reaction would be governed by the stability of the resulting ring (Baldwin's rules). For instance, an intramolecular Williamson ether synthesis could lead to the formation of a cyclic ether. The size of the ring formed would depend on which ether chain contains the leaving group and which oxygen atom acts as the nucleophile.

| Reagent | Target Functional Group | Untouched Functional Group(s) | Type of Selectivity |

| Acetyl chloride | Primary alcohol | Ether groups | Chemoselective |

| Pyridinium chlorochromate (PCC) | Primary alcohol | Ether groups | Chemoselective |

| Sodium hydride (NaH) | Hydroxyl proton | C-H protons | Regioselective |

This table illustrates the chemo- and regioselectivity in reactions involving this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Methoxy 2 Methoxymethyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive analysis of 3-methoxy-2-(methoxymethyl)propan-1-ol, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

1D NMR (¹H, ¹³C) for Structural Assignment

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, reported in parts per million (ppm), is influenced by the electron density around the proton. Protons adjacent to electronegative oxygen atoms, such as those in the methoxy (B1213986) and alcohol functional groups, would appear at a lower field (higher ppm value). The integration of each signal would correspond to the number of protons it represents. Furthermore, spin-spin coupling between adjacent, non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in the this compound molecule. Similar to ¹H NMR, the chemical shifts of the carbon signals are indicative of their chemical environment. Carbons bonded to oxygen atoms would be deshielded and resonate at a lower field. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

Without experimental data, a hypothetical data table cannot be provided.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are powerful tools for unambiguously establishing the complete chemical structure of a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the 2D spectrum would confirm the connectivity of the proton network within this compound.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, aiding in the definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the entire carbon framework of the molecule by observing long-range couplings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum arise between protons that are close to each other in space, regardless of whether they are connected through bonds. This technique would be crucial for determining the preferred conformation of this compound in solution.

A lack of published research prevents the inclusion of specific 2D NMR correlation data.

Advanced NMR Techniques (e.g., Diffusion-Ordered Spectroscopy - DOSY)

Diffusion-Ordered Spectroscopy (DOSY) is an advanced NMR technique that separates the signals of different molecules in a mixture based on their diffusion rates. For a pure sample of this compound, DOSY would show all proton signals aligned at the same diffusion coefficient, confirming the presence of a single molecular entity. The measured diffusion coefficient can also provide an estimate of the molecule's hydrodynamic radius.

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with a very high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the elemental composition of the molecule, confirming its molecular formula.

A specific HRMS data table is not available in the current literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. By studying the fragmentation pattern of this compound, it would be possible to deduce the connectivity of the molecule and identify characteristic neutral losses (e.g., loss of a methoxy group, water, or formaldehyde). This information is invaluable for confirming the proposed structure.

Specific fragmentation pathway data for this compound has not been reported in available scientific resources.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational profile of the molecule.

For this compound, the key functional groups are the hydroxyl (-OH) group, the ether (C-O-C) linkages, and the aliphatic carbon-hydrogen (C-H) bonds. The expected vibrational modes for these groups are summarized in the table below.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | 3200-3600 (weak) | Strong (IR), Weak (Raman) |

| C-O Stretch | 1000-1260 | 1000-1260 | Strong | |

| Aliphatic C-H | C-H Stretch | 2850-3000 | 2850-3000 | Strong |

| C-H Bend | 1350-1480 | 1350-1480 | Medium to Strong | |

| Ether (C-O-C) | C-O-C Asymmetric Stretch | 1080-1150 | 1080-1150 | Strong (IR), Weak (Raman) |

| C-O-C Symmetric Stretch | ~850 | ~850 | Weak (IR), Strong (Raman) |

Note: Specific experimental data for this compound is not widely available in public spectral databases. The values presented are based on characteristic vibrational frequencies for the respective functional groups.

Detailed research findings on analogous structures, such as 3-methoxy-1-propanol (B72126), show a strong, broad absorption band in the IR spectrum centered around 3400 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration. The C-H stretching vibrations of the methyl and methylene groups are typically observed in the 2850-3000 cm⁻¹ region. The prominent C-O stretching vibrations from both the alcohol and the two ether functional groups are expected to produce strong absorption bands in the fingerprint region between 1000 and 1200 cm⁻¹.

In Raman spectroscopy, the O-H stretch is generally weak. Conversely, the symmetric C-O-C stretching and the C-H stretching vibrations are expected to show strong signals, providing complementary information to the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of crystallographic databases indicates that the crystal structure of this compound has not been reported to date. Therefore, experimental data on its solid-state conformation, crystal packing, and intermolecular hydrogen bonding network are not available.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions | Not Determined |

| Bond Lengths | Not Determined |

| Bond Angles | Not Determined |

| Hydrogen Bonding Interactions | Not Determined |

Note: This table is a template for the data that would be obtained from an X-ray crystallographic study. Currently, no experimental data is available.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (If applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical analysis of chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a sample.

The parent molecule, this compound, is itself achiral as it lacks a stereocenter and does not possess non-superimposable mirror images. The central carbon atom (C2) is a prochiral center, as the two -CH₂OCH₃ substituents are identical.

However, if one of the methoxymethyl groups were to be chemically modified to introduce a point of difference, the C2 atom would become a chiral center, leading to a pair of enantiomers. For such chiral derivatives, chiroptical spectroscopy would be an essential tool for assigning the absolute configuration (R or S) of the newly formed stereocenter. The sign and intensity of the Cotton effects in the CD and ORD spectra could be correlated with the spatial arrangement of the substituents around the chiral center, often aided by computational predictions.

Interactive Data Table: Chiroptical Data for a Hypothetical Chiral Derivative of this compound

| Technique | Parameter | Wavelength (nm) | Observed Value |

| Circular Dichroism (CD) | Molar Ellipticity [θ] | λ_max | Not Determined |

| Optical Rotatory Dispersion (ORD) | Molar Rotation [Φ] | λ_trough | Not Determined |

| λ_peak | Not Determined |

Note: This table illustrates the type of data that would be relevant for a chiral derivative. As the parent compound is achiral, these measurements are not applicable to it.

Theoretical and Computational Chemistry Investigations of 3 Methoxy 2 Methoxymethyl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-methoxy-2-(methoxymethyl)propan-1-ol, these methods can elucidate its electronic structure, the nature of its chemical bonds, and its reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT can provide accurate descriptions of molecular geometries, energies, and other properties. For a molecule like this compound, with its multiple ether and alcohol functional groups, DFT studies are invaluable.

A typical DFT analysis would involve geometry optimization to find the lowest energy structure of the molecule. Functionals such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p), are commonly employed for such calculations. nih.govresearchgate.net The M06-2X functional, for instance, is known for its good performance in describing non-covalent interactions, which would be important in analyzing the conformational preferences of this molecule. nih.gov

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the oxygen atoms of the ether and alcohol groups would be expected to have a significant contribution to the HOMO, indicating their role as electron-donating centers.

Table 1: Calculated Electronic Properties of this compound using DFT (Hypothetical Data)

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 2.1 | Debye |

This table presents hypothetical data based on typical values for similar organic molecules.

Ab Initio Methods

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide even more accurate results, especially for electron correlation effects. nih.gov

A single-point energy calculation using CCSD(T) on a DFT-optimized geometry can offer a "gold standard" benchmark for the energy of the system. nih.govresearchgate.net This approach is often used to validate the results obtained from less computationally expensive methods. For this compound, ab initio calculations would be particularly useful for refining the understanding of the subtle energetic differences between its various conformers.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the carbon-carbon and carbon-oxygen single bonds in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify these stable conformers and map out the potential energy surface.

This analysis is typically performed by systematically rotating the dihedral angles of the molecule and calculating the energy at each step. This process can reveal the most stable conformations, which are the ones that the molecule is most likely to adopt. For similar molecules like propanol (B110389), studies have shown that the conformational composition can differ between the gas phase and in a matrix isolation, with different conformers being more prevalent in each state. researchgate.netarxiv.org

In the case of this compound, intramolecular hydrogen bonding between the hydroxyl group and one of the ether oxygen atoms could play a significant role in stabilizing certain conformations. The relative energies of these conformers would be influenced by a combination of steric hindrance between the methoxymethyl groups and favorable intramolecular interactions.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential reactions could include oxidation of the primary alcohol, or ether cleavage under acidic conditions.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, studies on the degradation of similar glycol ethers like 3-methoxy-1-propanol (B72126) by hydroxyl radicals have utilized computational methods to determine reaction pathways and rate constants. nih.govresearchgate.net

For the oxidation of this compound to the corresponding aldehyde, computational analysis could help in understanding the role of different oxidizing agents and the stereoselectivity of the reaction.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. This is particularly useful for identifying and characterizing unknown compounds.

Infrared (IR) spectroscopy is a common technique for identifying functional groups in a molecule. Theoretical IR spectra can be calculated from the vibrational frequencies obtained from a DFT frequency calculation. While there might be a systematic overestimation of the frequencies, scaling factors are often applied to achieve better agreement with experimental spectra. epstem.net For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, C-O stretches of the ethers and alcohol, and various C-H stretching and bending vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These calculated shifts can aid in the assignment of experimental NMR spectra, which can be complex for a molecule with multiple similar chemical environments.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3450 |

| C-H (alkane) | Stretching | 2950-2850 |

| C-O (ether) | Stretching | 1150-1085 |

| C-O (alcohol) | Stretching | 1050 |

This table presents hypothetical data based on typical values for similar organic molecules.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules in solution. MD simulations model the movement of atoms and molecules over time, taking into account intermolecular forces.

For this compound, MD simulations could provide insights into its solvation properties in different solvents. The simulations could reveal how the solvent molecules arrange around the solute and how this affects its conformation and dynamics. This is particularly relevant for understanding its properties as a solvent or as a component in a mixture. The choice of force field for the MD simulation is crucial for obtaining accurate results and would need to be carefully validated for the specific system.

Applications of 3 Methoxy 2 Methoxymethyl Propan 1 Ol in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The molecular architecture of 3-methoxy-2-(methoxymethyl)propan-1-ol, with its reactive primary alcohol and two ether linkages, makes it a valuable intermediate in organic synthesis. The hydroxyl group can serve as a nucleophile or be transformed into various other functional groups, while the ether groups contribute to the molecule's solubility and stability.

Precursor in the Synthesis of Complex Organic Molecules

While specific, large-scale applications in the synthesis of complex natural products are not extensively documented in publicly available research, the functional group arrangement of this compound suggests its potential as a precursor for various intricate molecular structures. The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, providing a gateway to a wide range of further chemical transformations. Additionally, it can undergo nucleophilic substitution reactions to form different ethers or esters, allowing for the introduction of diverse molecular fragments. Its bifunctionality is a key feature, enabling it to be incorporated into larger molecules, potentially including biologically active compounds and pharmaceutical agents.

Intermediates for Specialty Chemicals

This compound serves as an intermediate in the production of various specialty chemicals, including those used in the polymer and resin industries. Its structure is foundational for creating molecules with specific properties, such as tailored solubility, viscosity, and reactivity. The synthesis of this compound typically involves the reaction of methanol (B129727) with a suitable epoxide under either acidic or basic conditions, a process that can be adapted for industrial-scale production.

Applications in Polymer Chemistry and Material Science

The presence of a primary hydroxyl group allows this compound to be incorporated into polymer chains, while its branched, ether-containing structure can be used to modify the properties of the resulting materials.

Monomer or Co-monomer in Polymerization Reactions

This compound can act as a co-monomer in polymerization reactions, particularly in the synthesis of polyesters and polyurethanes. The hydroxyl group can react with carboxylic acids, acyl chlorides, or isocyanates to form ester or urethane (B1682113) linkages, respectively. Research on similar diols, such as 3-methoxy-1,2-propanediol, has shown that their incorporation into polymer backbones, like those of polyetherimides, can lead to a reduction in the glass transition temperature (Tg) and an increase in the elasticity of the material. researchgate.net This suggests that this compound could be utilized to create more flexible and processable polymers. researchgate.net

Modifiers for Polymeric Materials

The introduction of this compound into a polymer matrix can modify its physical and chemical properties. Its branched structure can disrupt polymer chain packing, leading to lower crystallinity and increased flexibility. The ether groups can enhance the polymer's affinity for certain solvents and improve its compatibility with other polar materials. Furthermore, it can be used as a reactive diluent in resin systems, such as those based on epoxies, where it can reduce viscosity for easier processing before being incorporated into the final cured network. nbinno.com

Development of Solvent Systems and Solvent Engineering

With its combination of a polar hydroxyl group and less polar ether functionalities, this compound exhibits good solvency for a range of substances. This has led to its use as a solvent in various chemical processes.

Its molecular structure suggests a balance between hydrophilic and lipophilic characteristics, a desirable trait in many solvent applications. The development of solvent systems often involves blending different solvents to achieve specific properties, and the unique structure of this compound makes it a candidate for such engineered solvent mixtures. For instance, in the coatings industry, related glycol ethers are used as coalescing agents in water-based paints, where they aid in film formation and improve the final properties of the coating. nbinno.com While specific research on the solvent engineering applications of this compound is limited, its properties suggest potential in areas requiring controlled evaporation rates and specific solvency characteristics.

Interactive Data Table: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 269071-36-5 | aksci.com |

| Molecular Formula | C6H14O3 | aksci.com |

| Molecular Weight | 134.17 g/mol | aksci.com |

| Boiling Point | Approximately 170°C | |

| Solubility | Soluble in water and organic solvents |

Despite a comprehensive search for information regarding the industrial applications of the chemical compound this compound, no specific, detailed findings on its use in non-pharmaceutical industrial processes could be located in publicly accessible literature, patents, or technical data sheets.

Chemical databases and supplier information primarily classify this compound (CAS No. 269071-36-5) as a compound for research and development purposes. While there are general statements suggesting its potential use as an intermediate in the synthesis of polymers and other industrial chemicals, concrete examples, detailed process descriptions, or performance data in specific formulations such as coatings, adhesives, or industrial cleaning agents are not available.

The searches performed encompassed various strategies, including the use of the chemical name, its CAS number, and targeted queries for applications in polymers, coatings, solvents, and other industrial areas. The results consistently led to either:

Information on structurally similar but different compounds, such as 3-methoxy-1-propanol (B72126) or methoxy (B1213986) propanol (B110389) (propylene glycol methyl ether).

Entries in chemical supplier catalogs listing the compound for laboratory or research use only.

Broad, unsubstantiated claims of industrial use without any supporting data or references.

Consequently, it is not possible to provide an article that adheres to the user's specific outline, which requires detailed research findings and data tables on the industrial applications of this compound. The available information is insufficient to construct a scientifically accurate and informative article on this specific topic.

Future Research Directions and Unexplored Avenues for 3 Methoxy 2 Methoxymethyl Propan 1 Ol

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green chemistry principles necessitates the development of environmentally benign and economically viable methods for the synthesis of 3-methoxy-2-(methoxymethyl)propan-1-ol. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste streams. Future research should focus on the following areas to establish more sustainable and efficient synthetic routes:

Biocatalytic Synthesis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. chemrxiv.org Future investigations could explore the potential of enzymes, such as etherases or engineered alcohol dehydrogenases, to catalyze the synthesis of this compound from bio-based starting materials. This approach aligns with the growing demand for renewable and biodegradable chemicals.

Renewable Feedstocks: A significant leap in sustainability would be the development of synthetic pathways that utilize renewable feedstocks. Research could focus on the conversion of biomass-derived platform chemicals, such as glycerol or sugars, into the necessary precursors for the synthesis of this compound. dtu.dkchemcu.org This would reduce the reliance on petrochemical sources and contribute to a more circular economy.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Etherification | High efficiency, selectivity, catalyst recyclability | Development of novel earth-abundant metal catalysts and organocatalysts |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, use of renewable resources | Identification and engineering of suitable enzymes (e.g., etherases) |

| Renewable Feedstocks | Reduced carbon footprint, circular economy principles | Conversion of biomass-derived platform chemicals into precursors |

Exploration of Novel Reactivity Patterns and Derivatization

The unique molecular architecture of this compound, featuring both primary alcohol and ether functionalities, suggests a rich and largely unexplored reactivity. A systematic investigation into its chemical behavior will unlock its potential as a versatile building block in organic synthesis.

Selective Functionalization: A key area of research will be the development of methods for the selective functionalization of the primary hydroxyl group in the presence of the ether linkages. This could involve the use of protecting group strategies or the development of highly chemoselective reagents. rsc.org

Derivatization for Polymer Synthesis: The primary alcohol group serves as a handle for derivatization, enabling the synthesis of a wide range of new molecules. For instance, it can be converted into esters, carbonates, or urethanes, which can then serve as monomers for the synthesis of novel polyesters, polycarbonates, and polyurethanes with tailored properties. acs.org

Ring-Opening Reactions: Investigations into the cleavage of the ether bonds under specific conditions could lead to the formation of other valuable chemical intermediates. This could involve the use of strong acids or specialized catalysts to selectively break the C-O bonds. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing offers numerous advantages, including improved safety, enhanced process control, and higher productivity. Integrating the synthesis of this compound into flow chemistry and automated platforms is a critical step towards its industrial viability.

Continuous Flow Synthesis: The development of a continuous flow process for the synthesis of this compound would enable precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netacs.org This can lead to higher yields, improved purity, and a safer manufacturing process. Microreactors could be particularly beneficial for reactions with fast kinetics or those that are highly exothermic. researchgate.net

Automated Synthesis and Optimization: Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions and catalysts, accelerating the optimization of the synthetic route. merckmillipore.commt.comsynplechem.com This high-throughput approach can significantly reduce the time and resources required for process development.

In-line Analysis and Process Analytical Technology (PAT): The integration of in-line analytical techniques, such as spectroscopy, into a flow chemistry setup would allow for real-time monitoring of the reaction progress. This data can be used to implement feedback control loops, ensuring consistent product quality and optimizing process efficiency.

| Technology | Benefits for Synthesis | Research Focus |

| Flow Chemistry | Improved safety, enhanced process control, higher productivity | Development of robust and scalable continuous flow reactors |

| Automated Synthesis | Rapid optimization of reaction conditions | High-throughput screening of catalysts and process parameters |

| Process Analytical Technology (PAT) | Real-time monitoring and control, consistent product quality | Integration of in-line analytical techniques for process optimization |

Advanced Characterization Beyond Current Capabilities

A comprehensive understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced characterization techniques. While standard analytical methods provide basic structural information, more sophisticated techniques can offer deeper insights into its molecular architecture and behavior.

Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation patterns of the molecule, providing detailed structural information. researchgate.net This is particularly valuable for the characterization of its derivatives and reaction intermediates.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can provide unambiguous assignments of all proton and carbon signals, confirming the connectivity of the molecule. measurlabs.com These techniques are essential for the structural elucidation of novel derivatives.

Computational Modeling and Simulation: Density Functional Theory (DFT) and other computational methods can be used to model the molecular structure, predict reactivity, and understand the mechanisms of its reactions. rsc.org These theoretical studies can complement experimental work and guide the design of new synthetic strategies.

Expanding its Role as a Platform Chemical in Emerging Technologies

The unique combination of ether and alcohol functionalities makes this compound a promising candidate as a platform chemical for various emerging technologies. units.itwur.nl Future research should explore its potential applications in the following areas:

Sustainable Polymers: As a di-functional molecule, it can be used as a monomer or a chain extender in the synthesis of a variety of polymers, including polyesters and polyurethanes. wikipedia.org The resulting polymers may exhibit unique properties due to the presence of the ether linkages, such as improved flexibility and thermal stability.

Specialty Solvents: The amphiphilic nature of this compound suggests its potential as a specialty solvent with unique properties. Its ability to dissolve both polar and non-polar substances could be advantageous in various industrial applications, including coatings, cleaning agents, and reaction media.

Building Block for Complex Molecules: The functional groups of this compound can be further elaborated to synthesize more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. Its versatile chemical nature makes it an attractive starting material for the construction of diverse molecular architectures.

Q & A

Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed?

- Methodological Answer :

- Low Yield : Optimize stoichiometry (e.g., 1.2:1 molar ratio of methoxymethyl chloride to propan-1-ol).

- Impurity Control : Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.